molecular formula C23H22BrN5O4 B2804839 1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 959537-68-9

1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2804839
CAS RN: 959537-68-9
M. Wt: 512.364
InChI Key: YJSIZYAOCLSSFJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,3-oxazole ring, a 1,2,3-triazole ring, and methoxy groups. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step organic reactions involving the formation of the heterocyclic rings and the introduction of the methoxy and bromo substituents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,3-oxazole and 1,2,3-triazole rings, along with the methoxy and bromo substituents. These groups could influence the overall shape and electronic distribution of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the electron-withdrawing bromo and electron-donating methoxy groups. These groups could participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings could contribute to its stability, while the methoxy and bromo groups could influence its solubility .

Scientific Research Applications

Synthesis and Structural Analysis

  • Researchers have investigated the synthesis and structure of related compounds, such as 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, which involves reactions under specific conditions to yield structurally distinct derivatives, characterized by NMR spectroscopy and X-ray diffraction (Kariuki et al., 2022).
  • The compound 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was obtained through a three-step protocol, emphasizing the diverse synthetic routes available for such compounds, and was characterized using various spectroscopic techniques (Wujec & Typek, 2023).

Practical Applications in Medicinal Chemistry

  • The synthesis of complex triazole derivatives often involves multi-step procedures and aims at creating molecules with potential biological activities. For example, the synthesis of an orally active CCR5 antagonist highlights the application in drug development (Ikemoto et al., 2005).
  • Another study on the synthesis and biological activity of triazole analogues of piperazine suggests the exploration of such compounds for their potential antibacterial properties (Nagaraj et al., 2018).

Structural and Chemical Characterization

  • The crystal structure and characterization of related triazole compounds, like N,N′-Bis[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]hydrazide, provide insights into the molecular arrangement and intermolecular interactions, which are crucial for understanding their chemical behavior (Dong et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields such as medicinal chemistry, studying its reactivity and properties, and developing efficient methods for its synthesis .

properties

IUPAC Name

1-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN5O4/c1-13-21(22(30)25-16-6-8-17(31-3)9-7-16)27-28-29(13)12-19-14(2)33-23(26-19)18-11-15(24)5-10-20(18)32-4/h5-11H,12H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSIZYAOCLSSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=C(OC(=N2)C3=C(C=CC(=C3)Br)OC)C)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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